3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide
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Overview
Description
3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide is a chemical compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles, and their derivatives have been studied for various biological activities. This compound, in particular, has shown potential in pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures around 20°C . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Sodium phenolates and thiophenolate are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thietane derivatives, sulfoxides, and sulfones .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antidepressant properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antidepressant activity, which is believed to be mediated through its interaction with neurotransmitter systems in the brain . The exact molecular targets and pathways are still under investigation, but it is thought to modulate the levels of serotonin and norepinephrine.
Comparison with Similar Compounds
Similar Compounds
- 3-Aryloxythietane-1,1-dioxides
- 3-Phenylsulfanylthietane-1,1-dioxides
- 5-Aryloxy-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles
Uniqueness
3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other thietane derivatives, this compound has shown promising antidepressant activity with low toxicity risks .
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-(3,3-dimethylpiperazin-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2)7-11(4-3-10-9)8-5-14(12,13)6-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
FXROCMUFYLCUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2CS(=O)(=O)C2)C |
Origin of Product |
United States |
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